molecular formula C11H9BrClF3O B15385463 1-(2-(Bromomethyl)-3-(trifluoromethyl)phenyl)-3-chloropropan-2-one

1-(2-(Bromomethyl)-3-(trifluoromethyl)phenyl)-3-chloropropan-2-one

Cat. No.: B15385463
M. Wt: 329.54 g/mol
InChI Key: RCNZMEYBQQKDPI-UHFFFAOYSA-N
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Description

1-(2-(Bromomethyl)-3-(trifluoromethyl)phenyl)-3-chloropropan-2-one is a halogenated aromatic ketone featuring a trifluoromethyl (CF₃), bromomethyl (CH₂Br), and chlorine substituent. Its structure comprises a phenyl ring substituted at positions 2 and 3 with bromomethyl and trifluoromethyl groups, respectively, linked to a 3-chloropropan-2-one moiety. This compound’s unique combination of electron-withdrawing groups (CF₃, Br, Cl) suggests high electrophilicity at the ketone carbonyl, making it reactive toward nucleophilic additions or substitutions.

Properties

Molecular Formula

C11H9BrClF3O

Molecular Weight

329.54 g/mol

IUPAC Name

1-[2-(bromomethyl)-3-(trifluoromethyl)phenyl]-3-chloropropan-2-one

InChI

InChI=1S/C11H9BrClF3O/c12-5-9-7(4-8(17)6-13)2-1-3-10(9)11(14,15)16/h1-3H,4-6H2

InChI Key

RCNZMEYBQQKDPI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)C(F)(F)F)CBr)CC(=O)CCl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional attributes are compared below with three related molecules:

1-(3-(Trifluoromethyl)phenyl)propan-2-one ()

  • Structure : Lacks bromomethyl and chlorine substituents.
  • Synthesis : Prepared via hydrolysis of 2-(3-(trifluoromethyl)phenyl)acetonitrile followed by acetylation .
  • Reactivity : The absence of bromomethyl and chlorine reduces steric hindrance and electrophilicity compared to the target compound.
  • Applications : Intermediate in fenfluramine synthesis, highlighting the pharmaceutical relevance of trifluoromethylated ketones .

2-Bromo-1-(4-methylphenyl)-3-phenylprop-2-en-1-one ()

  • Structure : Bromine is located on the α,β-unsaturated ketone (chalcone backbone) rather than the phenyl ring.
  • Synthesis : Bromination of 1-(4-methylphenyl)-3-phenylprop-2-en-1-one, followed by dehydrohalogenation .
  • Reactivity: The conjugated enone system enables distinct reactivity (e.g., Michael additions), contrasting with the isolated ketone in the target compound.
  • Crystallography : Bromine’s position influences crystal packing, a factor likely relevant to the target compound’s solid-state behavior .

(E)-1-(4-Hydroxyphenyl)-3-(3-(trifluoromethyl)phenyl)prop-2-en-1-one ()

  • Structure : Contains a hydroxyl group and trifluoromethylphenyl substituent on a chalcone framework.
  • Synthesis: Claisen-Schmidt condensation of para-hydroxyacetophenone with 3-(trifluoromethyl)benzaldehyde .
  • Reactivity : The hydroxyl group enhances solubility in polar solvents, whereas the target compound’s halogenated groups favor lipophilicity.

Comparative Data Table

Compound Name Key Substituents Molecular Weight (g/mol)* Functional Groups Applications/Reactivity
Target Compound 2-Bromomethyl, 3-CF₃, 3-Cl-ketone ~317.5 Aromatic ketone, halogens Potential pharmaceutical intermediate
1-(3-(Trifluoromethyl)phenyl)propan-2-one 3-CF₃ ~202.1 Ketone, CF₃ Fenfluramine precursor
2-Bromo-1-(4-methylphenyl)-3-phenylprop-2-en-1-one α-Bromo, enone ~301.2 α,β-unsaturated ketone, Br Crystallography studies
(E)-1-(4-Hydroxyphenyl)-3-(3-(trifluoromethyl)phenyl)prop-2-en-1-one 4-OH, 3-CF₃, enone ~308.3 Chalcone, OH, CF₃ Antioxidant/biological studies

*Estimated based on substituent contributions.

Key Research Findings and Implications

Steric Considerations : The bromomethyl group at the ortho position may impose steric constraints, influencing regioselectivity in subsequent reactions.

Biological Relevance : Trifluoromethyl and halogenated aromatics are prevalent in agrochemicals and pharmaceuticals, suggesting the target compound could serve as a precursor for bioactive molecules .

Crystallographic Behavior : Analogous brominated compounds () exhibit defined crystal packing patterns, implying that the target compound’s structure could be resolved using SHELX-based refinement tools .

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